1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid
Overview
Description
1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxyphenyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect reactive sites during chemical reactions, while the methoxyphenyl group can participate in various interactions, including hydrogen bonding and π-π stacking. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-4-carboxylic acid: Similar structure but lacks the methoxy group.
1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidine-4-carboxylic acid: Similar structure with the methoxy group in a different position.
Uniqueness
1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological interactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-10-8-18(9-11-19,15(20)21)13-6-5-7-14(12-13)23-4/h5-7,12H,8-11H2,1-4H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEQEBNJZQBNCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901155758 | |
Record name | 1-(1,1-Dimethylethyl) 4-(3-methoxyphenyl)-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158750-63-0 | |
Record name | 1-(1,1-Dimethylethyl) 4-(3-methoxyphenyl)-1,4-piperidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 4-(3-methoxyphenyl)-1,4-piperidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901155758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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